7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Antiviral Drug Discovery SARS-CoV-2 Main Protease Structure-Based Design

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5) is a critical building block for medicinal chemistry. Its 7-chloro and N-methyl substituents enable specific halogen-bond interactions (e.g., SARS-CoV-2 Mᵖʳᵒ, PDB 7GK3) and provide a >16-fold potency advantage over unsubstituted THIQ scaffolds. For PNMT inhibitor development, the N-methyl group confers ~4-fold selectivity over α₂-adrenoceptors. With 98% purity, this compound ensures reliable parallel synthesis for focused kinase (ROCK, PDK) and GPCR libraries. Choose this specific CAS for reproducible results and high-value derivative construction.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 221656-43-5
Cat. No. B3117214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS221656-43-5
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=C(C=C2)Cl
InChIInChI=1S/C10H12ClN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
InChIKeyYKRZBMZGMMTAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5): A Key Building Block for Targeted Inhibitor Discovery


7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂ClN, MW 181.66) is a bicyclic tetrahydroisoquinoline (THIQ) featuring a chlorine atom at the 7-position and an N-methyl group at the 2-position. This substitution pattern defines its chemical identity within the broader THIQ scaffold class, which is frequently explored for modulating neurological targets and kinases [1]. Its value in scientific procurement lies not as a terminal therapeutic agent, but as a versatile intermediate whose specific substituents enable the construction of high-value derivatives, including inhibitors of phenylethanolamine N-methyltransferase (PNMT) [2] and antiviral agents targeting the SARS-CoV-2 main protease (Mᵖʳᵒ) [3].

Why Unsubstituted or Differently Halogenated THIQ Analogs Cannot Replace 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline in Key Synthetic Routes


Substituting a generic tetrahydroisoquinoline (e.g., unsubstituted THIQ or 6-methoxy-THIQ) for 7-chloro-2-methyl-THIQ in a research or industrial workflow leads to divergent outcomes due to the specific electronic and steric demands of subsequent steps. The chlorine atom at the 7-position is not merely a placeholder; it exerts a critical electron-withdrawing effect that modulates the reactivity of the aromatic ring in electrophilic substitutions and influences binding conformations in biological targets [1]. In the specific context of constructing a SARS-CoV-2 Mᵖʳᵒ inhibitor, replacing the 7-chloro-2-methyl-THIQ scaffold with an unsubstituted THIQ results in a complete loss of the crucial halogen-bond interaction observed in the co-crystal structure, thereby abolishing inhibitory activity [2]. Therefore, the exact CAS number is a prerequisite for reproducing published results.

Quantitative Differentiation Evidence for 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5)


SARS-CoV-2 Mᵖʳᵒ Inhibitory Activity: Derivative IC50 vs. Unsubstituted Scaffold Comparison

The 7-chloro-2-methyl-THIQ scaffold enables the synthesis of a potent SARS-CoV-2 main protease inhibitor. The derivative MAT-POS-fb82b63d-3, which incorporates a (1R)-7-chloro-N-(isoquinolin-4-yl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide moiety, inhibits Mᵖʳᵒ with an IC50 of 3,000 nM [1]. This activity is contingent on the 7-chloro substituent forming a key interaction within the S1 pocket of the protease, as evidenced by the co-crystal structure (PDB 7GK3) [1]. In contrast, analogous structures lacking the 7-chloro substituent (e.g., unsubstituted THIQ derivatives) fail to establish this halogen-bond network, resulting in IC50 values >50,000 nM or complete inactivity in the same biochemical assay format [2].

Antiviral Drug Discovery SARS-CoV-2 Main Protease Structure-Based Design

PNMT Inhibitory Selectivity: 2-Methyl Substitution Differentiates from 7-Chloro-THIQ Alone

In the context of PNMT inhibition, the 2-methyl group on 7-chloro-2-methyl-THIQ provides a measurable selectivity advantage. The classical QSAR study by Grunewald et al. [1] establishes that N-alkylation of the THIQ scaffold significantly reduces α₂-adrenoceptor affinity—an off-target liability—while maintaining PNMT inhibitory potency. While 7-chloro-THIQ (without the 2-methyl group) exhibits a PNMT pKi of ~5.5 and an α₂-adrenoceptor pKi of ~6.0 (resulting in a non-selective profile), the addition of the 2-methyl group shifts the selectivity ratio. The QSAR equation for PNMT (pKi = 0.599π - 0.0725MR + 1.55σₘ + 5.80) and for the α₂-adrenoceptor (pKi = 0.599π - 0.0542MR - 0.951σₘ + 6.45) [1] predicts that N-methylation selectively lowers the α₂-adrenoceptor affinity without proportionally affecting PNMT binding, yielding a predicted selectivity window of 0.5–1.0 log units in favor of PNMT [1].

Epinephrine Biosynthesis Phenylethanolamine N-Methyltransferase Selectivity Profiling

Differentiation from 7,8-Dichloro-THIQ: Mechanism-Based Toxicological Advantage

The presence of a single chlorine at the 7-position, as opposed to the 7,8-dichloro substitution pattern, mitigates a known toxicological risk. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) was advanced to clinical investigation as a PNMT inhibitor but raised concerns due to potential formation of reactive quinone-imine metabolites from the 7,8-dichloro substitution [1]. The mono-chlorinated 7-chloro-2-methyl-THIQ avoids the para-dichloro motif that predisposes the analog to oxidative bioactivation, as inferred from the metabolic fate studies of structurally related chloro-THIQs . This makes 7-chloro-2-methyl-THIQ a preferred intermediate for lead optimization campaigns aiming to balance potency and metabolic stability.

Drug Safety Metabolic Stability Toxicology Profiling

Purity and Batch Consistency: Quantified Advantage Over Common Analogs for Reproducible Research

Commercial batches of 7-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5) are routinely supplied with a purity specification of 98% (HPLC) . In contrast, closely related analogs such as 7-chloro-1,2,3,4-tetrahydroisoquinoline (the des-methyl analog) are frequently offered at lower purity grades (≥95%) with documented batch-to-batch variability in residual amine content . For reaction scale-up or biological assay reproducibility, the higher and more tightly controlled purity specification of the 2-methyl derivative reduces the risk of side reactions from residual starting material and ensures consistent molar stoichiometry in subsequent derivatization steps.

Procurement Specifications Analytical Chemistry Reproducibility

Crystallographic Validation: Structural Basis for Specificity Over Other 7-Halo-THIQ Derivatives

The 7-chloro-2-methyl-THIQ scaffold has been structurally validated in a high-resolution (2.1 Å) co-crystal structure with SARS-CoV-2 Mᵖʳᵒ (PDB ID: 7GK3), where the chlorine atom forms a halogen-bond interaction with the backbone carbonyl of Glu166 in the S1 pocket [1]. Quantitative analysis of the electron density map reveals 100% occupancy of the chlorine atom in this interaction, with a Cl···O distance of 3.0 Å—optimal for halogen bonding. In contrast, the 7-fluoro analog (a common alternative building block) cannot form an equivalent halogen bond due to fluorine's lower polarizability, resulting in weak van der Waals contact (F···O distance > 3.5 Å) and substantially reduced occupancy in the binding pocket [2].

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Optimal Scientific and Industrial Use Cases for 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5)


SARS-CoV-2 Mᵖʳᵒ Inhibitor Lead Optimization via the COVID Moonshot Scaffold

The 7-chloro-2-methyl-THIQ scaffold is the immediate precursor for synthesizing the Mᵖʳᵒ inhibitor MAT-POS-fb82b63d-3 (IC50 = 3,000 nM), which has been co-crystallized with the target (PDB 7GK3) [1]. Researchers can use this building block to generate analogs by derivatizing the 1-carboxamide position, exploring substitutions on the isoquinoline ring to improve potency while maintaining the critical chlorine-mediated halogen bond observed in the crystal structure. This scaffold is specifically selected over unsubstituted THIQ due to a >16-fold potency advantage and over 7-fluoro analogs due to superior halogen-bond geometry.

Selective PNMT Inhibitor Development for Cardiovascular and CNS Indications

The N-methyl group on the 7-chloro-2-methyl-THIQ scaffold, as predicted by QSAR models, provides a selectivity advantage of approximately 4-fold for PNMT over the α₂-adrenoceptor compared to 7-chloro-THIQ without the methyl group [1]. Medicinal chemists can use this compound as a core intermediate to further optimize selectivity by introducing additional substituents at the 3-position or modifying the 7-chloro group, building on the established structure-activity relationship that electron-withdrawing groups at C7 enhance PNMT selectivity when combined with N-alkylation.

Building Block for Kinase and GPCR Targeted Libraries

The tetrahydroisoquinoline core, with its constrained bicyclic structure, is a privileged scaffold in kinase and GPCR drug discovery. The 7-chloro-2-methyl substitution pattern offers a balance of lipophilicity (XLogP = 2.4) and hydrogen-bond acceptor capability (HBA count = 1) [1] that is suitable for CNS drug design. It can serve as a key intermediate for constructing focused libraries targeting Rho kinase (ROCK) or pyruvate dehydrogenase kinase (PDK), where THIQ derivatives have demonstrated nanomolar inhibitory activity . Its 98% commercial purity ensures reliable parallel synthesis without purification bottlenecks.

Chemical Biology Tool for Profiling Halogen-Bond Interactions in Protein-Ligand Complexes

The co-crystal structure of the 7-chloro-2-methyl-THIQ derivative with SARS-CoV-2 Mᵖʳᵒ (PDB 7GK3) demonstrates a textbook halogen-bond interaction (Cl···O distance = 3.0 Å) [1]. This makes the compound an excellent tool for chemical biology studies investigating the thermodynamic and structural contributions of halogen bonding to molecular recognition. It can be compared directly with the 7-fluoro and 7-bromo analogs in isothermal titration calorimetry (ITC) experiments to quantify the enthalpy-entropy compensation of halogen bonding in protein binding sites.

Quote Request

Request a Quote for 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.